molecular formula C21H20O5 B14579385 4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-51-7

4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14579385
CAS No.: 61270-51-7
M. Wt: 352.4 g/mol
InChI Key: OZYKWXFVRKHCQZ-UHFFFAOYSA-N
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Description

4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid is a chromone derivative characterized by a benzopyran core with a 4-oxo group and a 7-position substituted with a 5-phenylpentyloxy chain. This compound belongs to a class of chromones known for diverse biological activities, including anti-inflammatory and antioxidant properties .

Properties

CAS No.

61270-51-7

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

4-oxo-7-(5-phenylpentoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O5/c22-18-14-20(21(23)24)26-19-13-16(10-11-17(18)19)25-12-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13-14H,2,5-6,9,12H2,(H,23,24)

InChI Key

OZYKWXFVRKHCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxymethyl Precursors

A common approach involves oxidizing a hydroxymethyl group to a carboxylic acid. For example:

  • Starting Material : 5-Hydroxy-2-hydroxymethyl-4-oxo-4H-pyran (or similar derivatives).
  • Oxidizing Agent : Chromium trioxide (CrO₃) in acidic conditions (e.g., H₂SO₄/H₂O) at 60°C for 2 hours.
  • Mechanism : The hydroxymethyl group (-CH₂OH) undergoes oxidation to -COOH via a two-electron transfer, forming the carboxylic acid.

Table 1: Oxidation Conditions

Reagent Solvent Temperature Time Yield Reference
CrO₃/H₂SO₄ H₂O 60°C 2 h ~70%

This step is critical for introducing the carboxylic acid functionality while retaining the chromone backbone.

Etherification at Position 7

The 5-phenylpentyl group is introduced via nucleophilic substitution or Mitsunobu reaction at the 7-position of the benzopyran core.

Tosylation and Nucleophilic Substitution

If the core structure lacks a hydroxyl group at position 7, a leaving group (e.g., tosylate) is first installed:

  • Tosylation : React the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in pyridine or DMAP to form the tosylate.
  • Substitution : Displace the tosylate with 5-phenylpentyl alcohol using a base (e.g., NaH) in DMF or THF.

Table 2: Etherification via Tosylation

Step Reagents/Conditions Yield Reference
Tosylation TsCl, pyridine, 0°C → RT ~85%
Substitution 5-Phenylpentyl alcohol, NaH, DMF, 60°C ~75%

Mitsunobu Reaction

For direct ether formation from a hydroxyl group:

  • Catalysts : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
  • Conditions : THF, room temperature (RT), 12–24 hours.

Table 3: Mitsunobu Reaction Parameters

Reagents Solvent Temperature Time Yield Reference
DIAD, PPh₃ THF RT 12–24h ~80%

Alternative Routes: Esterification and Hydrolysis

In some protocols, the carboxylic acid is introduced via ester hydrolysis:

  • Ester Formation : Treat the hydroxymethyl intermediate with methanol/H₂SO₄ to form the methyl ester.
  • Oxidation : Oxidize the ester to the carboxylic acid using CrO₃/H₂SO₄.

Table 4: Ester-to-Acid Conversion

Step Reagents/Conditions Yield Reference
Esterification MeOH, H₂SO₄, reflux ~90%
Oxidation CrO₃, H₂SO₄, H₂O, 60°C ~70%

Purification and Characterization

Final purification involves:

  • Crystallization : Ethanol or chloroform.
  • Spectroscopy : NMR, IR, and mass spectrometry to confirm the 4-oxo, carboxylic acid, and ether functionalities.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenylpentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms.

Scientific Research Applications

4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Substituents

The target compound is differentiated from analogs by the length and substitution pattern of the alkoxy chain at position 5. Key comparisons include:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Applications References
4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid (Target) 5-phenylpentyloxy Likely C23H22O6 ~394 (estimated) Potential bioactive scaffold
4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid 7-phenoxyheptyloxy (longer chain) C23H24O6 396.44 Increased lipophilicity
4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid 9-phenoxynonyloxy (extended chain length) C25H28O6 424.49 Enhanced membrane permeability
7-Methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid Methoxy (shorter, non-aromatic substituent) C12H10O5 238.20 Simplified structure for SAR studies
7-Hydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid 7-hydroxy, 3-phenyl (dual substitution) C16H10O5 282.25 Antioxidant activity

Key Observations :

  • Substituent Type: Phenolic (hydroxy) or methoxy groups (e.g., ) alter electronic properties and hydrogen-bonding capacity, impacting binding to biological targets.
  • Sodium Salts: Derivatives like the sodium salt of 7-[[5-(3-hydroxyphenoxy)pentyl]oxy]-4-oxo-4H-1-benzopyran-2-carboxylic acid (CAS 53873-85-1) exhibit improved solubility due to ionic character .
Physicochemical Properties
  • Hydrogen Bonding: The carboxylic acid group at position 2 acts as a strong hydrogen bond donor (1 donor, 6 acceptors in related compounds ), critical for interactions with enzymes or receptors.
  • Polar Surface Area (PSA): Compounds with extended alkoxy chains (e.g., nonyloxy in ) show reduced PSA (~82 Ų) compared to hydroxy-substituted analogs (higher PSA due to polar groups).
  • LogP: Estimated LogP values increase with longer hydrophobic chains (e.g., 5-phenylpentyloxy vs. 9-phenoxynonyloxy), influencing pharmacokinetic profiles .

Biological Activity

The compound 4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C19H22O4\text{C}_{19}\text{H}_{22}\text{O}_4

This compound features a benzopyran core with an oxo group and a phenylpentyl ether substituent, which may influence its biological activity.

1. Leukotriene Antagonism

Research indicates that benzopyran derivatives, including this compound, exhibit leukotriene antagonistic activity. Leukotrienes are inflammatory mediators involved in conditions such as asthma and allergic rhinitis. The compound has been shown to inhibit the action of leukotrienes, thereby potentially reducing inflammation and bronchoconstriction associated with these conditions .

2. Anti-inflammatory Properties

The anti-inflammatory properties of this compound are significant. It has been demonstrated that benzopyran derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases .

Case Study 1: In Vivo Studies on Inflammation

A study involving the administration of benzopyran derivatives in animal models demonstrated significant reductions in inflammatory markers following treatment. The results indicated that these compounds could serve as effective anti-inflammatory agents in clinical settings .

Case Study 2: Pharmacokinetics and Bioavailability

Research has shown that derivatives of benzopyran have high oral bioavailability due to their metabolic stability. This characteristic enhances their therapeutic potential by allowing for effective oral dosing regimens .

Data Tables

Property Value
Molecular FormulaC₁₉H₂₂O₄
Molecular Weight318.38 g/mol
BioavailabilityHigh
Primary ActivityLeukotriene antagonist
Secondary ActivityAnti-inflammatory

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid, and what catalysts are typically employed?

The synthesis involves introducing the 5-phenylpentyloxy side chain to the benzopyran core. A common method includes:

  • Coupling reactions : Use alkylation or Mitsunobu conditions to attach the alkoxy group. For example, nucleophilic substitution with 5-phenylpentanol under basic conditions .
  • Catalysts : Palladium or copper catalysts are often employed for cross-coupling reactions in similar benzopyran derivatives (e.g., Suzuki-Miyaura for aryl-alkyl bonds) .
  • Protection of carboxylic acid : Temporary esterification (e.g., ethyl ester) is recommended to prevent side reactions during synthesis, followed by hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., EPA/NIH spectral databases for fragmentation patterns) .
  • NMR spectroscopy : Analyze substituent positioning (e.g., 1^1H and 13^{13}C NMR for alkoxy chain integration and benzopyran ring signals) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254–280 nm, optimized for chromone derivatives .

Q. What safety precautions are critical when handling this compound in the laboratory?

Refer to safety data sheets (SDS) for similar chromone-carboxylic acids:

  • Skin/eye contact : Immediate rinsing with water; use PPE (gloves, goggles) .
  • Inhalation : Work in fume hoods due to potential respiratory irritation .
  • Waste disposal : Follow institutional guidelines for organic acids and aromatic ethers .

Advanced Research Questions

Q. How can researchers optimize the yield of the alkoxy side chain introduction in the benzopyran core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for alkoxy group coupling .
  • Temperature control : Elevated temperatures (80–100°C) improve kinetics but require monitoring for decomposition .
  • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI for cross-coupling efficiency; adjust ligand ratios to stabilize intermediates .

Q. What strategies resolve contradictions in NMR data for substituent positioning on the benzopyran ring?

  • 2D NMR techniques : Use HSQC and HMBC to correlate protons and carbons, clarifying ambiguous assignments (e.g., distinguishing C-7 vs. C-8 substitution) .
  • Comparative analysis : Reference spectral data from structurally analogous compounds, such as ethyl 6,8-dibromo-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate .
  • Computational modeling : Validate assignments using DFT-based chemical shift predictions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural analogs?

  • Enzyme inhibition : Screen against kinases or cyclooxygenases (COX), given the chromone-carboxylic acid scaffold’s affinity for catalytic sites .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay), leveraging the phenylpentyloxy group’s potential membrane interaction .
  • Binding studies : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., serum albumin for pharmacokinetic profiling) .

Q. How can researchers address low solubility in aqueous buffers during bioactivity studies?

  • Prodrug design : Synthesize ester or amide derivatives to enhance lipophilicity, then hydrolyze in vivo .
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while avoiding cytotoxicity .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s stability under acidic conditions?

  • pH-dependent degradation studies : Conduct accelerated stability tests (e.g., 0.1 M HCl, 37°C) with LC-MS monitoring. Chromone rings are prone to hydrolysis at C-4 carbonyl under strong acids .
  • Comparative literature : Review degradation pathways of related 4-oxo-benzopyran derivatives, noting substituent effects (e.g., electron-withdrawing groups stabilize the ring) .

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